molecular formula C17H22N2O3 B8154811 tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8154811
M. Wt: 302.37 g/mol
InChI Key: SQILFTBXCWSUHK-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate: . This compound features a tert-butyl group, a cyano group, a methyl group, and an azetidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of 3-cyano-5-methylphenol with chloromethyl azetidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to a carboxylic acid.

  • Reduction: : The cyano group can be reduced to an amine.

  • Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : The major product is 3-cyano-5-methylbenzoic acid .

  • Reduction: : The major product is 3-cyano-5-methylphenylamine .

  • Substitution: : The major products depend on the nucleophile used, but common products include N-substituted azetidines .

Scientific Research Applications

Tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : It may serve as a precursor for the development of new drugs, particularly in the field of neurology and psychiatry.

  • Industry: : The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Tert-Butyl 3-((3-cyano-5-methylphenoxy)methyl)azetidine-1-carboxylate: can be compared to other similar compounds, such as:

  • Tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate: : Both compounds contain a tert-butyl group and a cyano group, but differ in their core structures.

  • Tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate: : This compound also features a cyano group and a tert-butyl group, but has a different heterocyclic core.

The uniqueness of This compound

Properties

IUPAC Name

tert-butyl 3-[(3-cyano-5-methylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12-5-13(8-18)7-15(6-12)21-11-14-9-19(10-14)16(20)22-17(2,3)4/h5-7,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQILFTBXCWSUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CN(C2)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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